Compound Description: Moiety 27 (IUPAC name: 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide) was identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. [] This enzyme is involved in pyrimidine synthesis, making it a potential therapeutic target for treating Campylobacter infections. []
Relevance: While this compound shares the 2-methoxyethyl substituent with 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, their core structures differ. Moiety 27 is mentioned in the context of identifying new therapeutic targets for Campylobacter infections and demonstrates the potential of targeting pyrimidine metabolism. [] This highlights the exploration of diverse chemical structures for therapeutic purposes, even when sharing some substituents with the compound of interest.
Compound Description: Moiety 64 (IUPAC name: 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea) was identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. []
Relevance: Similar to Moiety 27, this compound is structurally distinct from 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide but also acts on the pyrimidine synthesis pathway. [] It features a 1,2,4-oxadiazol-3-yl group, which, despite different substitution patterns, showcases the potential of this chemical class as a starting point for developing inhibitors of Campylobacter concisus.
Compound Description: Moiety 150 (IUPAC name: N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide) is another potent inhibitor of dCTP deaminase in Campylobacter concisus. []
Compound Description: Compound 7 (IUPAC name: 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) is a potent dual PI3K/mTOR inhibitor. [] It exhibits excellent kinase selectivity with an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. [] It also shows promising cellular growth inhibition with an IC50 of 10 nM in HCT-116 cells. []
Relevance: This compound shares the 2,4-difluorophenyl and 1,3,4-oxadiazol structural motifs with 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide. [] Despite being more complex, Compound 7 highlights the potential of these structural elements for developing inhibitors of important signaling pathways like PI3K/mTOR, which are relevant in cancer therapy.
Compound Description: Compound 11 (IUPAC name: 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) is the N-demethylated precursor of Compound 7. [] It serves as a key intermediate in the synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative (N-[11C]7) used as a potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. []
Relevance: This compound shares the same core structure as Compound 7 and differs only in the absence of the methyl group on the piperazine ring. [] This structural similarity to Compound 7, and by extension to 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, further emphasizes the role of the 2,4-difluorophenyl and 1,3,4-oxadiazol moieties in its biological activity.
Compound Description: N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide is mentioned in a paper that focuses on its crystal structure and intermolecular interactions. [] The paper discusses the dihedral angles formed by the difluorophenyl ring with the thymine and triazole rings, as well as the hydrogen bonding patterns observed in the crystal structure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.